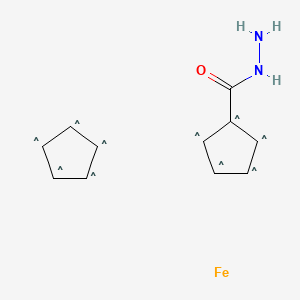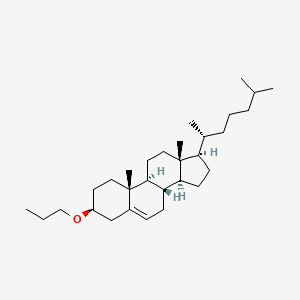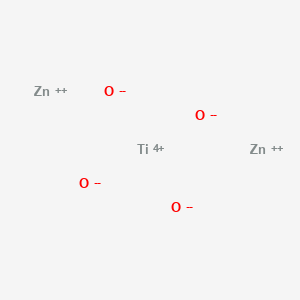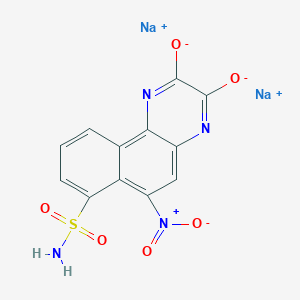
POTASSIUM TETRAIODOPLATINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetraiodoplatinate is a chemical compound with the formula I₄K₂Pt. It is a coordination complex of platinum and iodine, and it is known for its distinctive orange color. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium tetraiodoplatinate can be synthesized by reacting potassium tetrachloroplatinate with potassium iodide. The reaction typically occurs in an aqueous solution, where potassium iodide acts as a reducing agent, converting the platinum complex into this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves dissolving potassium tetrachloroplatinate in water, followed by the addition of potassium iodide under stirring. The resulting solution is then filtered and evaporated to obtain the crystalline product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tetraiodoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: It can undergo substitution reactions where the iodide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield potassium hexaiodoplatinate, while reduction can produce platinum metal or lower oxidation state platinum complexes.
Applications De Recherche Scientifique
Potassium tetraiodoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and nanoparticles.
Biology: It is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Industry: It is used in catalysis and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium tetraiodoplatinate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of anticancer drugs, where the compound can induce apoptosis in cancer cells by interfering with their DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexaiodoplatinate: Another platinum-iodine complex with a different stoichiometry.
Cisplatin: A well-known platinum-based anticancer drug with different ligands.
Platinum(II) chloride: A simpler platinum compound used in various chemical reactions.
Uniqueness
Potassium tetraiodoplatinate is unique due to its specific coordination environment and reactivity. Unlike other platinum compounds, it has a high affinity for iodide ligands, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in applications where selective reactivity with iodide is desired .
Propriétés
Numéro CAS |
14708-56-6 |
|---|---|
Formule moléculaire |
I4K2Pt |
Poids moléculaire |
780.89248 |
Synonymes |
POTASSIUM TETRAIODOPLATINATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









